2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile
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Overview
Description
2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The specific structure of this compound makes it an interesting subject for research in synthetic organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be introduced through sulfonylation reactions using methanesulfonyl chloride.
Formation of the Acetonitrile Group: The acetonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring or ethyl group.
Reduction: Primary amines derived from the nitrile group.
Substitution: Substituted derivatives at the methanesulfonyl group.
Scientific Research Applications
2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with a methyl group instead of an ethyl group.
2-(4-Propylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with a propyl group instead of an ethyl group.
2-(4-Isopropylpiperidin-2-yl)-2-methanesulfonylacetonitrile: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of 2-(4-Ethylpiperidin-2-yl)-2-methanesulfonylacetonitrile lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group may confer distinct steric and electronic properties, affecting its interaction with molecular targets and its overall pharmacological profile.
Properties
Molecular Formula |
C10H18N2O2S |
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Molecular Weight |
230.33 g/mol |
IUPAC Name |
2-(4-ethylpiperidin-2-yl)-2-methylsulfonylacetonitrile |
InChI |
InChI=1S/C10H18N2O2S/c1-3-8-4-5-12-9(6-8)10(7-11)15(2,13)14/h8-10,12H,3-6H2,1-2H3 |
InChI Key |
JXQYOHQFRWQDLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNC(C1)C(C#N)S(=O)(=O)C |
Origin of Product |
United States |
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